molecular formula C18H28O2Si3 B1608513 3,3-Diphenylhexamethyltrisiloxane CAS No. 797-77-3

3,3-Diphenylhexamethyltrisiloxane

Cat. No. B1608513
CAS RN: 797-77-3
M. Wt: 360.7 g/mol
InChI Key: QBNMGMSLXRJOOX-UHFFFAOYSA-N
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Description

3,3-Diphenylhexamethyltrisiloxane is a clear colorless liquid with the chemical formula C18H28O2Si3 and a molecular weight of 360.67 g/mol . It belongs to the class of organosilicon compounds and contains three silicon atoms in its structure.


Synthesis Analysis

The synthesis of 3,3-Diphenylhexamethyltrisiloxane involves the reaction between diphenylsilanediol and hexamethyldisilazane . This process results in the formation of the target compound .


Molecular Structure Analysis

The molecular structure of 3,3-Diphenylhexamethyltrisiloxane consists of a central silicon atom bonded to three phenyl groups and six methyl groups. The arrangement of these substituents around the silicon atoms contributes to its unique properties .


Chemical Reactions Analysis

3,3-Diphenylhexamethyltrisiloxane can participate in various chemical reactions, including hydrolysis , condensation , and substitution reactions. These reactions are essential for its applications in different fields .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 172°C at 18 mmHg .
  • Refractive Index : Ranges from 1.49 to 1.493 .

Scientific Research Applications

Poly(Imide Siloxane) Copolymer Development

Research indicates that incorporating diphenyl-siloxane groups into α,ω-bis(aminopropyl)polydimethylsiloxane (APPS) oligomers leads to the development of poly(imide siloxane) (PIS) copolymers. This combination significantly improves the compatibility between polyimide and polysiloxane segments, affecting the thermal stabilities and mechanical properties of the PIS copolymers, which could be beneficial for engineering polymer design (Liaw & Chen, 2007).

Synthesis of Bis(3,3-dinitrobutyl)polysiloxanes

A study has shown that phenyl groups act as silicon-protecting groups in the synthesis of bis-(3,3-dinitrobutyl)polysiloxanes. This process involves the addition of diphenylsilane to acrolein dimethyl acetal and subsequent reactions leading to the synthesis of various bis(3-bromobutyl)diphenylsilane compounds (Lerdal & Baum, 1978).

Development of Gas Chromatography Stationary Phases

Diphenylpolysiloxanes have been characterized for their use as stationary phases in gas chromatography. Research on polysiloxanes containing methyl, phenyl, and cyanoalkyl groups demonstrated their microstructure, molecular weight, end group characteristics, and suitability for gas chromatography applications (Mayer, Zöllner & Kählig, 1999).

Applications in Composites

Research into the use of diphenylborosiloxane in the synthesis of carbon fiber and ceramics composites highlighted its potential in improving the mechanical properties, oxidation resistance, and crystal structure of the composites. These findings are significant for materials engineering, particularly in developing robust composite materials (Hoshii et al., 1994).

Amide Reduction to Amines

A study demonstrated the reduction of tertiary amides to amines using diphenylsilane as a catalyst. This process showed high yields and chemoselectivity, indicating the potential for diphenylsilane in organic synthesis and pharmaceutical applications (Kuwano, Takahashi & Ito, 1998).

Safety And Hazards

  • Safety Statements : S37/39-26 (wear suitable protective clothing and avoid contact with eyes and skin) .

Future Directions

Research on 3,3-Diphenylhexamethyltrisiloxane continues to explore its applications in various fields, including materials science, electronics, and pharmaceuticals. Further investigations into its reactivity, stability, and potential novel uses are essential for future advancements .

: ChemicalBook : ChemSpider : Chemsrc

properties

IUPAC Name

diphenyl-bis(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2Si3/c1-21(2,3)19-23(20-22(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNMGMSLXRJOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405745
Record name 3,3-DIPHENYLHEXAMETHYLTRISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylhexamethyltrisiloxane

CAS RN

797-77-3
Record name 3,3-DIPHENYLHEXAMETHYLTRISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Rebrov, AM Muzafarov - Heteroatom Chemistry: An …, 2006 - Wiley Online Library
The reaction of organoalkoxysilanes with sodium hydroxide was studied in detail. Studies indicate that this reaction involves more than one stage and involves rather complex multistep …
Number of citations: 51 onlinelibrary.wiley.com
阿部正彦, 松田賢治, 荻野圭三, 好野則夫, 沢田英夫 - 色材協会誌, 1994 - jstage.jst.go.jp
過酸化フルオロオキサアルカノイル [RF CO (OO) COR F; RF= CF (CF 3) OC 3 F 7, CF (CF 3) OCF 2 CF (CF 3) OC 3 F 7] を用いてビニル基を有するポリジメチルシロキサン [CH 2= CH-SiMe {(…
Number of citations: 6 www.jstage.jst.go.jp

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